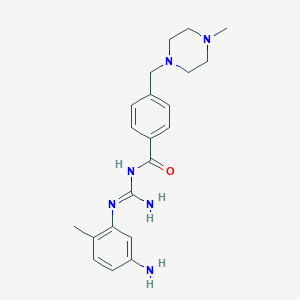
N-(N-(5-amino-2-methylphenyl)carbamimidoyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N-(5-amino-2-methylphenyl)carbamimidoyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a carbamimidoyl group, and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(5-amino-2-methylphenyl)carbamimidoyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 5-amino-2-methylphenyl isocyanate, which is then reacted with 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(N-(5-amino-2-methylphenyl)carbamimidoyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamimidoyl group can be reduced to form amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(N-(5-amino-2-methylphenyl)carbamimidoyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(N-(5-amino-2-methylphenyl)carbamimidoyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(N-(5-amino-2-methylphenyl)carbamimidoyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H28N6O |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[N'-(5-amino-2-methylphenyl)carbamimidoyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C21H28N6O/c1-15-3-8-18(22)13-19(15)24-21(23)25-20(28)17-6-4-16(5-7-17)14-27-11-9-26(2)10-12-27/h3-8,13H,9-12,14,22H2,1-2H3,(H3,23,24,25,28) |
InChI Key |
OUJXPEIBWLMWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N=C(N)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















